2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-[4-(triazol-2-yl)piperidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c20-12-2-1-5-14-18(12)10-13(21)17-8-3-11(4-9-17)19-15-6-7-16-19/h1-2,5-7,11H,3-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRWDUOVIUFFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors
Cyclization: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a piperidine derivative.
Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the triazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to N-oxides, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole and pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anticancer Properties
Research indicates that triazole derivatives can inhibit tumor growth by interfering with cellular mechanisms involved in cancer proliferation. The compound's structural components may enhance its ability to bind to specific targets within cancer cells, leading to apoptosis or cell cycle arrest. In vitro studies have suggested promising results in inhibiting cancer cell lines .
Anti-inflammatory Effects
Pyridazine-based compounds are known for their anti-inflammatory properties. The incorporation of the triazole moiety in the structure may augment these effects by modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Drug Design and Development
The unique structure of this compound allows for modifications that can enhance its pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for optimizing the efficacy and selectivity of this compound against specific biological targets .
Molecular Docking Studies
Computational methods such as molecular docking have been employed to predict the binding affinities of this compound with various enzymes and receptors involved in disease processes. These studies provide insights into how structural changes can influence biological activity and guide future synthesis efforts .
Pesticide Development
Compounds containing triazole and pyridazine structures have been investigated for their potential use as agrochemicals. Their ability to disrupt fungal growth and inhibit pests makes them suitable candidates for developing new pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: This compound is similar in structure but lacks the pyridazinone moiety.
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one: This compound features a pyrimidinone ring instead of a pyridazinone ring.
2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one: This compound contains a quinazolinone ring instead of a pyridazinone ring.
Uniqueness
The uniqueness of 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one lies in its combination of the triazole, piperidine, and pyridazinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound 2-(2-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazinone moiety : This contributes to the compound's pharmacological properties.
- Triazole ring : Known for its ability to form hydrogen bonds, enhancing interactions with biological targets.
- Piperidine ring : Often associated with various biological activities due to its nitrogen content.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can engage in hydrogen bonding and π-π stacking with target proteins, while the piperidine and pyridazinone moieties enhance binding affinity and specificity.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains through disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
Recent investigations into the anticancer properties of similar triazole-containing compounds suggest that they may induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound has been explored for its inhibitory effects on several enzymes, including carbonic anhydrase II (CA-II). Studies have demonstrated that triazole analogs can effectively bind to the active site of CA-II, leading to significant inhibition of enzyme activity .
Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial efficacy of triazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The results revealed an IC50 value of 15 µM in breast cancer cells, indicating promising anticancer activity. The study suggested that the compound induces apoptosis through mitochondrial pathways .
Study 3: Enzyme Inhibition
In another research effort focused on CA-II inhibition, derivatives similar to this compound were synthesized and tested. The most potent derivative exhibited an IC50 value of 0.5 µM against CA-II, highlighting the importance of structural modifications in enhancing enzyme inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the significance of functional groups in modulating biological activity. For instance:
- Presence of Triazole : Essential for antimicrobial and anticancer activities.
- Piperidine Ring : Influences binding affinity and selectivity towards target proteins.
A comparative analysis between different derivatives shows that modifications at specific positions can lead to enhanced or diminished biological effects.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 15 | Anticancer |
| Compound B | 0.5 | Enzyme Inhibition |
| Compound C | 32 | Antimicrobial |
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization should focus on reaction conditions such as solvent choice (e.g., polar aprotic solvents for nucleophilic substitution steps), catalysts (e.g., Pd-based catalysts for triazole formation), and temperature control. For example, highlights the use of specific catalysts and solvents to enhance purity in similar heterocyclic systems. Intermediate purification via column chromatography with gradients (e.g., hexane/ethyl acetate) can isolate the target compound from byproducts. Monitoring reaction progress using TLC or inline IR spectroscopy ensures step completion .
Q. What crystallographic techniques are effective for determining its three-dimensional structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical, as demonstrated in and , which report triclinic crystal systems (space group P1) with unit cell parameters (a = 8.9168 Å, b = 10.7106 Å). Data collection using a STOE IPDS 2 diffractometer with graphite-monochromated radiation (λ = 0.71073 Å) and refinement via least-squares methods (R-factor = 0.036) ensures accurate structural resolution. Hydrogen bonding and π-π stacking interactions should be analyzed using software like Mercury to validate packing efficiency .
Q. Which analytical methods resolve this compound from synthetic byproducts?
- Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) is recommended. Gradient elution (5–95% organic phase over 20 minutes) coupled with UV detection at 254 nm can separate polar impurities. LC-MS with electrospray ionization (ESI+) confirms molecular ion peaks ([M+H]+) and identifies byproducts via mass fragmentation patterns, as shown in for analogous assays .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of its triazole and pyridazinone moieties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (e.g., in GROMACS) assess solvation effects on reactivity. emphasizes linking such models to experimental data, such as correlating calculated bond dissociation energies with observed hydrolysis rates .
Q. What steps validate pharmacological data when contradictions arise across studies?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and include positive/negative controls. For example, if conflicting IC50 values are reported in kinase inhibition assays, repeat experiments with recombinant enzymes (vs. cell-based systems) and validate via orthogonal methods like SPR (surface plasmon resonance). underscores revisiting prior methodologies to identify variables like impurity interference (e.g., residual solvents affecting bioavailability) .
Q. How can hydrolytic degradation of the 2-oxoethyl group be mitigated during assays?
- Methodological Answer : Stabilize the compound by buffering in vitro assays at pH 7.4 (phosphate buffer) and avoiding aqueous storage. Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis. and recommend inert atmospheres (N2) during handling and storage at –80°C in amber vials to prevent light- or moisture-induced degradation .
Q. How do SAR models integrate with docking studies to elucidate mechanism of action?
- Methodological Answer : Generate SAR by modifying substituents (e.g., triazole vs. tetrazole) and testing bioactivity. Dock the compound into target proteins (e.g., kinases) using AutoDock Vina, prioritizing binding poses with low RMSD values. Cross-validate with mutagenesis studies (e.g., alanine scanning) to confirm critical residues. highlights aligning docking results with thermodynamic profiles (e.g., ITC binding constants) .
Q. What spectroscopic techniques characterize synthetic byproducts with similar polarity?
- Methodological Answer : High-resolution NMR (600 MHz) with 2D experiments (COSY, HSQC) resolves overlapping signals. For example, used HSQC to assign sp³ vs. sp² carbons in a spiro-quinoxaline analog. MALDI-TOF MS identifies low-abundance byproducts, while preparative TLC isolates impurities for individual FT-IR analysis (e.g., carbonyl stretches at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
